molecular formula C11H11BrN4O3S B3436782 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide

Cat. No. B3436782
M. Wt: 359.20 g/mol
InChI Key: HSEXYYPDDSBVPA-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that may be useful in understanding certain biochemical and physiological processes. In

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been studied for its potential applications in several areas of scientific research. One such area is in the study of protein kinase inhibitors, which are compounds that can block the activity of specific enzymes involved in cellular signaling pathways. This compound has been found to inhibit the activity of certain protein kinases, which may be useful in understanding the role of these enzymes in various physiological processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide involves the inhibition of specific protein kinases. This compound has been found to bind to the ATP-binding site of these enzymes, which prevents them from phosphorylating their substrates. This inhibition can lead to changes in cellular signaling pathways and can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide have been studied in several cell lines and animal models. This compound has been found to inhibit the growth and proliferation of cancer cells, which may be due to its effects on protein kinases involved in cell division and survival. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in treating certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments include its specificity for certain protein kinases and its ability to inhibit their activity. This compound can be used to study the role of these enzymes in various physiological processes and can provide insight into potential therapeutic targets for certain diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may be useful in combination with other drugs for the treatment of certain diseases. Further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in various areas of scientific research.
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that may be useful in understanding certain biochemical and physiological processes. Further research is needed to explore its potential applications in various areas of scientific research.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O3S/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h2-4H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEXYYPDDSBVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CS2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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